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Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2,5-
Difluoro-3-nitropyridine, a key intermediate in medicinal chemistry and drug development.
This document outlines the theoretical and experimental approaches to elucidating its
molecular structure, including crystallographic and spectroscopic techniques. While specific
experimental data for this compound is not publicly available, this guide details the established
protocols for its synthesis and characterization, providing a robust framework for researchers.
The guide includes standardized experimental workflows and data presentation formats to
facilitate comparative analysis and further investigation into the properties and applications of
this compound.

Introduction

2,5-Difluoro-3-nitropyridine (CAS No: 179558-82-8) is a halogenated and nitrated pyridine
derivative of significant interest in the synthesis of complex organic molecules, particularly in
the pharmaceutical industry. The presence of two fluorine atoms and a nitro group on the
pyridine ring imparts unique electronic properties and reactivity, making it a versatile building
block for the development of novel therapeutic agents. A thorough understanding of its three-
dimensional structure is paramount for predicting its chemical behavior, designing synthetic
routes, and understanding its potential interactions with biological targets.
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This guide serves as a technical resource for professionals engaged in the research and
development of pharmaceuticals and other advanced materials. It consolidates the necessary
theoretical background and practical experimental protocols for a comprehensive structural
analysis of 2,5-Difluoro-3-nitropyridine.

Molecular and Physicochemical Properties

2,5-Difluoro-3-nitropyridine is a liquid at room temperature with the molecular formula
CsH2F2N202.[1] Its structure combines the aromaticity of a pyridine ring with the strong
electron-withdrawing effects of two fluorine atoms and a nitro group. These features are
expected to significantly influence its bond lengths, bond angles, and overall molecular
geometry.

Table 1: Physicochemical Properties of 2,5-Difluoro-3-nitropyridine

Property Value Reference
CAS Number 179558-82-8 [1]
Molecular Formula CsH2F2N20:2 [1]
Molecular Weight 160.08 g/mol

Physical Form Liquid [1]

Purity 97% [1]

Storage Temperature Inert atmosphere, 2-8°C [1]

Note: Detailed quantitative data such as melting point, boiling point, and density are not
consistently reported across public domains and should be confirmed via experimental analysis
or obtained from the supplier's certificate of analysis.

Structural Elucidation: A Methodological Overview

A complete structural analysis of 2,5-Difluoro-3-nitropyridine necessitates a combination of
crystallographic and spectroscopic methods. While specific experimental data for this
compound is not publicly available, the following sections detail the standard experimental
protocols required for its comprehensive characterization.
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Figure 1: Logical workflow for the comprehensive structural analysis of 2,5-Difluoro-3-
nitropyridine.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-
dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and
intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: High-quality single crystals of 2,5-Difluoro-3-nitropyridine must be grown.
Given its liquid state at room temperature, crystallization can be attempted by slow cooling of
the neat liquid or by slow evaporation from a suitable solvent at low temperatures.

o Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is
selected under a microscope and mounted on a goniometer head, often using a cryo-loop.[2]

o Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and
cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected
using monochromatic X-rays (e.g., Mo Ka or Cu Ka radiation). A series of diffraction images
are recorded as the crystal is rotated.

e Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The crystal structure is then solved using direct methods
or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and
bond angles.
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Figure 2: Standard experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data
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No published crystallographic data for 2,5-Difluoro-3-nitropyridine was found in the public
domain as of the date of this publication. The following tables are placeholders for

experimentally determined data.

Table 2: Placeholder for Crystal Data and Structure Refinement Details
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Parameter Value
Empirical formula CsH2F2N20:2
Formula weight 160.08
Temperature e.g., 100(2) K
Wavelength e.g., 0.71073 A

Crystal system

To be determined

Space group

To be determined

Unit cell dimensions

a=?A a=?°b=2AB=?°Cc=2Ay=2°

Volume ? A3

Z ?

Density (calculated) ? Mg/m3

Absorption coefficient ? mm-1

F(000) ?

Crystal size e.g., 0.20 x 0.15 x 0.20 mm3

Theta range for data collection

?t0?°

Index ranges

Reflections collected ?
Independent reflections ? [R(int) = 7]
Completeness to theta ?%

Refinement method

e.g., Full-matrix least-squares on F2

Data / restraints / parameters

21?17

Goodness-of-fit on F2

Final R indices [I>2sigma(l)]

R1=? wR2="7?

R indices (all data)

R1=?, wR2="?
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Largest diff. peak and hole ?and ? e A3

Table 3: Placeholder for Selected Bond Lengths (A) and Angles (°)

Bond Length (A) Angle Degrees (°)
F(1)-C(2) ? N(1)-C(2)-C(3) ?
F(2)-C(5) ? C(2)-C(3)-C(4) ?
N(2)-C(3) ? C(3)-C(4)-C(5) ?
O(1)-N(2) ? C(4)-C(5)-C(6) ?
0(2)-N(2) ? C(5)-C(6)-N(1) ?
N(1)-C(2) ? C(6)-N(1)-C(2) ?
N(1)-C(6) ? C(2)-C(3)-N(2) ?
C(3)-C(4) ? C(4)-C(3)-N(2) ?
C(4)-C(5) ? 0(1)-N(2)-0(2) ?
C(5)-C(6) ? O(1)-N(2)-C(3) ?

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the connectivity of atoms and the
types of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework and the
positions of the fluorine atoms. *H, 13C, and *°F NMR spectra should be acquired.

5.1.1. Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Difluoro-3-nitropyridine in a
suitable deuterated solvent (e.g., CDCIs, Acetone-ds) to a final volume of about 0.6-0.7 mL in
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a standard 5 mm NMR tube.[1][3][4] The choice of solvent is critical, as it can influence
chemical shifts.[5]

o Data Acquisition: Acquire *H, 13C, and *°F NMR spectra on a high-field NMR spectrometer
(e.g., 400 MHz or higher). Standard acquisition parameters should be used, with referencing
to the residual solvent peak for *H and 3C spectra, and an external standard (e.g., CFCIs) for
19F NMR.[5]

5.1.2. Expected Spectroscopic Features and Data

e 1H NMR: The spectrum is expected to show two signals in the aromatic region,
corresponding to the two protons on the pyridine ring. The chemical shifts and coupling
constants (J-couplings) between the protons and with the fluorine atoms will be indicative of
their relative positions.

e 13C NMR: The spectrum should display five distinct signals for the five carbon atoms of the
pyridine ring. The chemical shifts will be influenced by the attached fluorine and nitro groups,
and C-F coupling will be observed.

e 19F NMR: Two signals are expected for the two non-equivalent fluorine atoms. The chemical
shifts will provide information about the electronic environment of each fluorine atom.

Table 4: Placeholder for NMR Spectroscopic Data
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. . Coupling

Chemical Shift L .
Nucleus Multiplicity Constant (J, Assignment

(3, ppm)

Hz)

H ? ? ? H-4
? ? ? H-6
13C ? ? ? C-2
? ? ? c-3
? ? ? C-4
? ? ? C-5
? ? ? C-6
19F ? ? ? F-2
? ? ? F-5

Note: The actual chemical shifts and coupling constants need to be determined experimentally.
The assignments are tentative.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies.

5.2.1. Experimental Protocol: IR Spectroscopy

o Sample Preparation: As 2,5-Difluoro-3-nitropyridine is a liquid, a thin film can be prepared
between two KBr or NaCl plates.[6] Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used by placing a drop of the liquid directly on the ATR crystal.[7]

o Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the
range of 4000-400 cm~1. A background spectrum should be collected and subtracted from
the sample spectrum.

5.2.2. Expected Spectroscopic Features and Data
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Key expected absorption bands include those for C-F stretching, C=N and C=C stretching of
the pyridine ring, and the symmetric and asymmetric stretching of the nitro (NOz) group.

Table 5: Placeholder for IR Absorption Data

Wavenumber (cm~?) Intensity Assignment

e.g., ~3100-3000 weak-medium Aromatic C-H stretch

e.g., ~1600-1450 medium-strong Aromatic C=C and C=N stretch
e.g., ~1550-1500 strong Asymmetric NOz2 stretch

e.g., ~1350-1300 strong Symmetric NOz2 stretch

e.g., ~1250-1000 strong C-F stretch

Note: The exact positions and intensities of the absorption bands must be determined
experimentally.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can
offer insights into its structure through analysis of its fragmentation pattern.

5.3.1. Experimental Protocol: Mass Spectrometry

o Sample Introduction and lonization: The sample can be introduced via direct infusion or
through a chromatographic system (GC-MS or LC-MS). A soft ionization technique such as
Electrospray lonization (ESI) or Chemical lonization (ClI) is recommended to observe the
molecular ion peak.[8] Electron lonization (El) can be used to induce fragmentation.

o Data Acquisition: The mass spectrum is acquired using a mass analyzer (e.g., Quadrupole,
Time-of-Flight). High-resolution mass spectrometry (HRMS) is recommended for accurate
mass measurement to confirm the elemental composition.

5.3.2. Expected Spectroscopic Features and Data
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The mass spectrum should show a molecular ion peak [M]* or a pseudomolecular ion peak
(e.g., [M+H]*) corresponding to the molecular weight of 2,5-Difluoro-3-nitropyridine (160.08
g/mol ). The fragmentation pattern will depend on the ionization technique used.

Table 6: Placeholder for Mass Spectrometry Data

Possible Fragment

mlz Relative Intensity (%) .
Assignment

e.g., 160 ? M]*

e.g., 114 ? [M - NO2]*

Further fragments ? To be determined

Note: The m/z values and relative intensities are dependent on the experimental conditions and
need to be determined experimentally.

Synthesis Protocol

While a specific, detailed synthesis protocol for 2,5-Difluoro-3-nitropyridine is not readily
available in peer-reviewed literature, a general method can be adapted from the synthesis of
similar compounds, such as 2,6-difluoro-3-nitropyridine.[9] The synthesis likely involves the
nitration of a difluoropyridine precursor.

General Synthetic Procedure (Hypothetical):

Starting Material: 2,5-Difluoropyridine.

 Nitration: To a solution of 2,5-difluoropyridine in a suitable solvent (e.g., concentrated sulfuric
acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or
nitronium tetrafluoroborate) is added dropwise at a controlled temperature (e.g., 0-5 °C).

o Reaction Monitoring: The reaction progress is monitored by a suitable technique such as
Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

o Work-up: Upon completion, the reaction mixture is carefully poured onto ice and neutralized
with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
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o Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or
dichloromethane).

 Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SOa or
MgSO0a), filtered, and the solvent is removed under reduced pressure. The crude product is
then purified by column chromatography on silica gel to yield pure 2,5-Difluoro-3-
nitropyridine.

Relevance to Drug Development and Future
Directions

Fluorinated pyridines are prevalent scaffolds in modern pharmaceuticals due to the ability of
fluorine to modulate physicochemical properties such as lipophilicity, metabolic stability, and
binding affinity. The presence of the nitro group in 2,5-Difluoro-3-nitropyridine offers a
versatile handle for further chemical transformations, such as reduction to an amino group,
which can then be used to build more complex molecular architectures.

Currently, there is no publicly available information on specific signaling pathways or biological
targets associated with 2,5-Difluoro-3-nitropyridine itself. Its primary role is that of a synthetic
intermediate. Future research could involve screening this compound and its derivatives
against various biological targets to explore potential therapeutic applications.

Conclusion

This technical guide has outlined the essential methodologies for the comprehensive structural
analysis of 2,5-Difluoro-3-nitropyridine. While a complete set of experimental data is not yet
available in the public domain, the provided protocols for crystallographic and spectroscopic
analysis offer a clear roadmap for researchers to fully characterize this important synthetic
building block. The structural data obtained through these methods will be invaluable for its
application in the rational design and synthesis of novel compounds with potential applications
in the pharmaceutical and materials science fields. It is recommended that researchers obtain
specific analytical data from commercial suppliers or perform the detailed experimental
procedures outlined herein to confirm the structural properties of this compound for their
specific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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